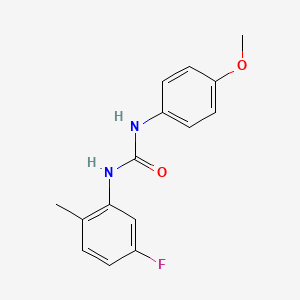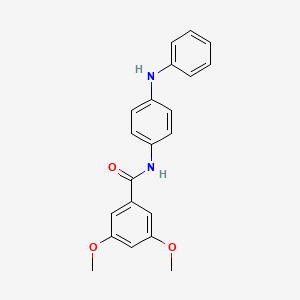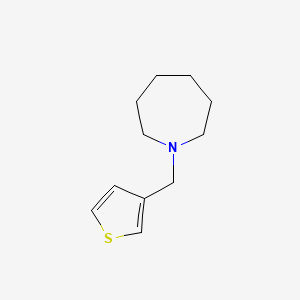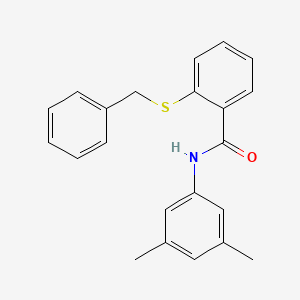
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FMU is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea can reduce tumor growth, inflammation, and neuronal damage in animal models.
Advantages and Limitations for Lab Experiments
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to have low toxicity in animal models. However, there are some limitations to using N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has limited solubility in water, which can make it difficult to administer in vivo. N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea also has a short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea research. One potential area of research is the development of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific enzymes and signaling pathways targeted by N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea. This information could be used to develop more targeted therapies for cancer, inflammation, and neurological disorders. Finally, more studies are needed to fully understand the safety and efficacy of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea in humans. Clinical trials are needed to determine the optimal dosing and administration of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea for various diseases.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 4-methoxyaniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently converted to the final product, N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea. The synthesis method has been optimized to produce high yields of N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea with high purity.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has anti-inflammatory, anti-cancer, and neuroprotective properties. In vivo studies have also shown that N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea has therapeutic potential in animal models of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-3-4-11(16)9-14(10)18-15(19)17-12-5-7-13(20-2)8-6-12/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEFUBFLQLPYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)


![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)
